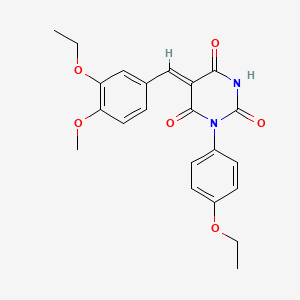
methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be effectively accomplished through the Biginelli reaction, a multi-component condensation reaction. This process has been utilized under mild, catalyst-free, and solvent-free conditions, demonstrating the compound's accessibility through efficient synthetic routes. Notably, modifications of the Biginelli reaction, such as microwave irradiation and the use of specific catalysts, have been explored to enhance the yield and purity of the resulting compound (Cleetus et al., 2020; Chen et al., 2012; Pan et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallographic studies. These studies reveal the compound's crystalline form and provide insights into its solvatomorphism, highlighting the existence of various solvated and anhydrous forms. The crystal packing is influenced by hydrogen-bonding interactions, including N-H...O=C and C-H...π interactions, which are pivotal in the formation of its characteristic dimer structures (Cleetus et al., 2020).
Chemical Reactions and Properties
The compound's reactivity has been studied through its involvement in various chemical reactions, including its synthesis via the Biginelli reaction. The modifications of this synthetic route highlight the compound's versatility and the potential for generating diverse derivatives. The role of different catalysts and conditions in influencing the yield and purity of the product is significant, illustrating the compound's reactive nature and adaptability in chemical synthesis (Chen et al., 2012; Pan et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solvatomorphism and crystalline structure, have been extensively investigated. These studies shed light on the compound's behavior under various crystallization methods and its thermal properties, as analyzed through differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound are closely related to its structure and synthesis. The presence of the fluorophenyl group and the pyrimidine ring contributes to its unique chemical behavior, influencing its reactivity and interactions with other molecules. The insights into its solvatomorphism and the effects of solvents on its molecular arrangement highlight the compound's versatile chemical properties and its potential for further functionalization and application in various chemical contexts (Cleetus et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-(4-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNKBZTHNCKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5005517.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5005521.png)

![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5005548.png)
![2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5005553.png)

![5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5005560.png)
![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)


![N~2~-phenyl-N~1~-[2-({[phenyl(phenylsulfonyl)amino]carbonyl}amino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5005595.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005598.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5005609.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5005611.png)